N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
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Description
N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound that belongs to a class of chemicals with various derivatives having potential applications in different fields. The structure of this compound is characterized by the presence of a pyridazinone ring, substituted with a methoxybenzyl group and a nitrophenyl group, linked via a thioacetamide moiety. The specific structure of this compound suggests potential applications based on the activities of similar compounds, such as antinociceptive activity, as demonstrated by [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives (Doğruer et al., 2000).
Potential Therapeutic Applications
Compounds with a similar structural framework have shown a variety of biological activities. For instance, N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were designed and synthesized, exhibiting cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy (Ding et al., 2012). Additionally, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting applications in managing oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Chemical Reactions
The chemical reactivity and synthesis of similar compounds have been studied extensively. For example, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, was achieved through catalytic hydrogenation, showcasing an environmentally friendly synthesis pathway (Zhang Qun-feng, 2008). Furthermore, p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts were reported as versatile reagents for N-Alkylacetamide and carbamates, highlighting the synthetic versatility of similar compounds (Sakai et al., 2022).
Other Potential Applications
The analogs of this compound have been utilized in various research fields, including the development of novel compounds with anticonvulsant activity, as demonstrated by omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives (Aktürk et al., 2002), and the synthesis of carbon-11-labeled derivatives for potential PET tracers in imaging (Gao et al., 2016).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-18-8-3-2-5-15(18)12-21-19(25)13-29-20-10-9-17(22-23-20)14-6-4-7-16(11-14)24(26)27/h2-11H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJVNUGTJOEIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.